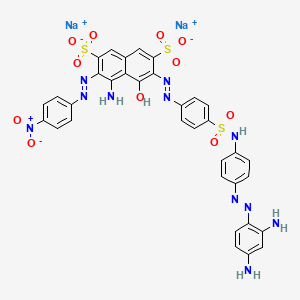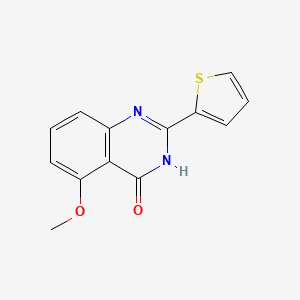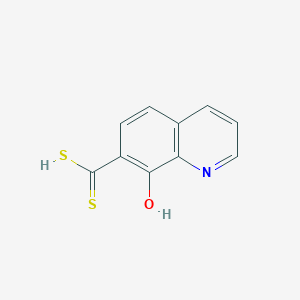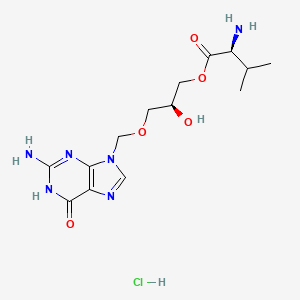![molecular formula C22H24N2O B1498598 1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-on CAS No. 334939-35-4](/img/structure/B1498598.png)
1-[1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl]pentan-1-on
Übersicht
Beschreibung
1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one is a useful research compound. Its molecular formula is C22H24N2O and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloide
Diese Verbindung wird bei der Synthese verschiedener Alkaloide verwendet, bei denen es sich um natürlich vorkommende organische Verbindungen handelt, die meist basische Stickstoffatome enthalten. Diese Alkaloide haben eine breite Palette pharmakologischer Wirkungen und werden in der Medizin wegen ihrer analgetischen, antimalariellen, antiarrhythmischen, antibakteriellen und antiasthmatischen Eigenschaften eingesetzt .
Forschung zu neurodegenerativen Erkrankungen
Forscher untersuchen den Einsatz dieser Verbindung im Studium neurodegenerativer Erkrankungen. Es wird untersucht, ob es das Potenzial hat, neurologische Pfade zu modulieren, die bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson von Vorteil sein könnten .
Biomedizinische Industrie
Die Verbindung hat großes Potenzial in der biomedizinischen Industrie gezeigt, insbesondere für ihre Anwendung bei der Modulation von Serotoninrezeptoren. Diese Rezeptoren spielen eine entscheidende Rolle bei Erkrankungen wie Angstzuständen, Depressionen und Schizophrenie .
Krebsforschung
In der Krebsforschung wurde diese Verbindung auf ihre inhibitorische Wirkung auf das Tumorzellwachstum untersucht. Sie hat sich in MTT-Assays an verschiedenen Krebszelllinien vielversprechend gezeigt, was ihr Potenzial als Antikrebsmittel zeigt .
HIV-Forschung
Die Verbindung wurde bei der Entwicklung von nicht-nukleosidischen Inhibitoren der HIV-1-Reversetranskriptase eingesetzt. Dies ist entscheidend für die Entwicklung von Behandlungen für HIV/AIDS, da es ein Schlüsselenzym angreift, das für die Replikation des Virus notwendig ist .
Modulation von Serotoninrezeptoren
Aufgrund ihrer potenziellen Auswirkungen auf Serotoninrezeptoren wird diese Verbindung auf ihre Auswirkungen auf Stimmungsstörungen und andere Erkrankungen im Zusammenhang mit Serotonin-Dysregulation untersucht .
Pharmazeutische Chemie
Es ist auch relevant in der pharmazeutischen Chemietechnologie für die Herstellung verschiedener pharmazeutischer Verbindungen. Die genauen Mechanismen und Anwendungen sind Gegenstand laufender Forschungsarbeiten .
Eigenschaften
IUPAC Name |
1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-2-3-13-20(25)24-15-14-18-17-11-7-8-12-19(17)23-21(18)22(24)16-9-5-4-6-10-16/h4-12,22-23H,2-3,13-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFFJNAVYRXZPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(methylthio)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B1498517.png)
![5,10,15,20-Tetrakis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-21H,23H-porphine](/img/structure/B1498519.png)

![sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-oxo-1H-purin-2-yl]butanamide](/img/structure/B1498521.png)






![(S)-7-chloro-2-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1498541.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)


